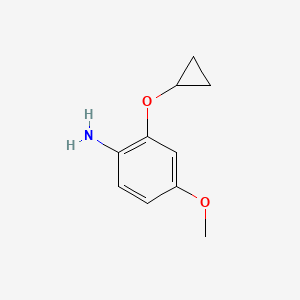

2-Cyclopropoxy-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxy-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJWVBCGTLYZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of 2 Cyclopropoxy 4 Methoxyaniline Transformations

Electron Transfer and Radical Chemistry of Cyclopropylanilines

The interaction between the cyclopropyl (B3062369) group and the aniline (B41778) moiety governs the radical chemistry of these molecules. The strained three-membered ring is primed for transformation following electronic changes at the nitrogen center.

Single Electron Transfer (SET) Processes in Cyclopropylamine (B47189) Oxidation

The oxidation of cyclopropyl-substituted anilines is frequently initiated by a single electron transfer (SET) event. mcneill-group.orgacs.orgnih.gov This process involves the removal of a single electron from the amine, often facilitated by a photosensitizer or an electrochemical potential, to form a nitrogen radical cation. acs.orgnih.gov Amines are effective electron donors that can reductively quench photoexcited states of catalysts, leading to their own oxidation into the corresponding radical cations. nih.gov The relative ease of this oxidation, and thus the susceptibility to SET, is influenced by the amine's oxidation potential; anilines generally have lower aqueous oxidation potentials than analogous phenols, making them more readily oxidized via SET mechanisms. acs.org

Irreversible Cyclopropyl Ring-Opening upon Oxidation to Nitrogen Radical Cations

A defining characteristic of cyclopropylamine radical cations is their tendency to undergo rapid and typically irreversible ring-opening of the cyclopropyl group. mcneill-group.orgresearchgate.net This swift transformation is a key mechanistic step that often outcompetes other potential reactions, such as back electron transfer. mcneill-group.orgacs.orgnih.gov The formation of the nitrogen radical cation significantly weakens the adjacent C-C bonds of the cyclopropane (B1198618) ring, predisposing it to cleavage. researchgate.net This process results in the formation of a more stable, delocalized distonic radical cation, where the charge and radical are separated. researchgate.net While the ring-opening of many cyclopropylcarbinyl radicals can be reversible, the process for the cyclopropylaminium radical cation is often considered spontaneous and irreversible, effectively preventing the radical cation from returning to its neutral, ring-closed state. acs.orgresearchgate.net

Energetic Considerations of Ring-Opening (e.g., Strain Energy Release)

The primary thermodynamic driving force behind the ring-opening reaction is the release of the substantial ring strain inherent in the cyclopropane ring. researchgate.netontosight.ai Cyclopropane possesses a significant amount of strain energy, estimated to be around 27.5 kcal/mol, due to its compressed bond angles. libretexts.org This stored energy is liberated when one of the carbon-carbon bonds breaks, allowing the atoms to adopt a more stable, lower-energy conformation. libretexts.org This release of strain energy makes the ring-opening process thermodynamically favorable and contributes to its rapid and irreversible nature. researchgate.netontosight.ai

Table 1: Strain Energies of Selected Cycloalkanes This table provides context for the high strain energy of the cyclopropyl group compared to other small rings.

| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Strain Energy per CH₂ Group (kJ/mol) |

|---|---|---|---|

| Cyclopropane | 3 | ~115 | ~38.3 |

| Cyclobutane | 4 | ~110 | ~27.5 |

| Cyclopentane | 5 | ~25 | ~5.0 |

Data sourced from Chemistry LibreTexts. libretexts.org

Radical Clock Experiments and Mechanistic Elucidation

The rapid and predictable rate of cyclopropyl ring-opening has led to its use as a "radical clock" in mechanistic studies. illinois.eduwikipedia.org A radical clock is a compound that undergoes a unimolecular reaction at a known rate, which can be used to time a competing bimolecular reaction. illinois.edu By analyzing the ratio of ring-opened to non-ring-opened products, researchers can deduce the lifetimes of transient radical intermediates. wikipedia.org The cyclopropylaminium radical cation is a particularly fast radical clock. nih.gov Its rapid ring-opening can be used to confirm the involvement of a radical cation intermediate in a reaction pathway; if ring-opened products are observed, it provides strong evidence for a mechanism involving a single electron transfer to the amine. mcneill-group.orgresearchgate.net

Influence of Substituents on Reactivity and Electronic Structure

Substituents on the aniline ring profoundly affect the electronic properties and reactivity of the molecule, particularly the stability of intermediates formed during oxidation.

Role of Electron-Donating Groups (Methoxy) in Stabilizing Radical Cations

In 2-cyclopropoxy-4-methoxyaniline, the methoxy (B1213986) group (-OCH₃) is positioned para to the amine. As a potent electron-donating group (EDG), it significantly influences the reaction. quora.com EDGs increase the electron density on the aromatic ring and the nitrogen atom. quora.comchemistryguru.com.sg This has two major effects. First, it makes the aniline easier to oxidize, lowering the potential required for the initial SET event. Second, and crucially, the methoxy group stabilizes the resulting nitrogen radical cation through resonance. youtube.com By delocalizing the positive charge and the unpaired electron across the π-system of the ring, the EDG lowers the energy of this key intermediate. youtube.com This stabilization enhances the propensity for the SET pathway to occur and can influence the subsequent kinetics of the ring-opening reaction.

Impact on SET Oxidation Potential and Ring-Opening Rates

Electron-donating groups (EDGs) are known to lower the SET oxidation potential of anilines. The methoxy group at the 4-position and the cyclopropoxy group at the 2-position in this compound are both considered electron-donating. These groups increase the electron density on the aromatic ring and the nitrogen atom, making the molecule more susceptible to oxidation. It is therefore expected that this compound would exhibit a relatively low SET oxidation potential compared to unsubstituted N-cyclopropylaniline. acs.org

Conversely, while EDGs facilitate the initial oxidation, they tend to slow down the rate of the subsequent cyclopropyl ring-opening. This is attributed to the ability of these groups to stabilize the resulting nitrogen radical cation through resonance. acs.org The resonance stabilization delocalizes the positive charge, reducing the driving force for the cleavage of the strained cyclopropane ring. Therefore, for this compound, a slower ring-opening rate would be anticipated following its initial single-electron oxidation. acs.org

Studies on the analogous 2-MeO-CPA have shown that it undergoes single-electron oxidation near the diffusion-controlled limit. acs.org This suggests a very rapid initial oxidation process. However, the methoxy substituent provides sufficient resonance stabilization to the nitrogen radical cation, which can slow the subsequent cyclopropyl ring-opening. acs.org

Table 1: Expected Trends in SET Oxidation and Ring-Opening Rates for Substituted N-Cyclopropylanilines

| Compound | Substituent Effect | Expected Favorability of SET Oxidation | Expected Relative Rate of Cyclopropyl Ring-Opening |

| This compound | Strong Electron-Donating | High | Slow |

| 2-methoxy-N-cyclopropylaniline (2-MeO-CPA) | Electron-Donating | High | Slow |

| N-cyclopropylaniline (CPA) | Unsubstituted | Moderate | Moderate |

| 3-chloro-N-cyclopropylaniline (3-Cl-CPA) | Electron-Withdrawing | Low | Fast |

This table is constructed based on the principles discussed in the cited literature for analogous compounds. acs.org

Reaction Kinetics and Transition State Analysis

The kinetics of reactions involving this compound are crucial for understanding the reaction mechanism and for optimizing reaction conditions. This section will delve into the rate-determining steps of its key transformations and the kinetic parameters obtained from spectroscopic monitoring.

For transformations involving the cyclopropane ring, the initial single-electron transfer to form the nitrogen radical cation is often very fast, occurring at or near the diffusion-controlled limit. acs.org In such cases, the subsequent ring-opening of the cyclopropyl group can become the rate-determining step. The stability of the radical cation, as influenced by the substituents on the aniline ring, plays a critical role. For this compound, the electron-donating groups stabilize the radical cation, which could make the ring-opening step slower and potentially rate-determining. acs.org

In the context of palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination used to synthesize N-cyclopropylanilines, the rate-determining step can vary depending on the specific reactants and catalytic system. researchgate.net Often, the reductive elimination step, which forms the C-N bond and regenerates the palladium(0) catalyst, is the rate-determining step. However, oxidative addition of the aryl halide to the palladium(0) complex can also be rate-limiting. For an electron-rich aniline like this compound, its high nucleophilicity could influence the rates of the various steps in the catalytic cycle.

Spectroscopic techniques are powerful tools for monitoring reaction kinetics and determining key kinetic parameters. Techniques such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the concentration of reactants, intermediates, and products over time. scispace.com

While specific kinetic data for this compound is scarce, studies on the analogous 2-MeO-CPA using laser flash photolysis have provided valuable kinetic parameters related to its photo-oxidative transformations. researchgate.net These studies allow for the direct observation of transient species like the triplet-state sensitizer (B1316253) and the radical cations of the N-cyclopropylanilines. researchgate.net

Table 2: Kinetic Data for the Photo-oxidation of an Analogous Compound (2-MeO-CPA)

| Parameter | Value | Method of Determination |

| Bimolecular Quenching Rate Constant (kq) | ~2–4 × 109 M−1s−1 (for CPA and 3-Cl-CPA) | Laser Flash Photolysis |

| Radical Cation Lifetime (τ) | 140–580 ns (for CPA and its analogs) | Laser Flash Photolysis |

This data is for analogous N-cyclopropylanilines and provides an estimate of the expected kinetic behavior. researchgate.net

The bimolecular quenching rate constants indicate a very fast initial reaction between the photosensitizer and the aniline. researchgate.net The radical cation lifetimes provide a measure of the stability of this key intermediate. The longer lifetime for radical cations of anilines with electron-donating groups supports the idea that the subsequent ring-opening is a slower, potentially rate-determining, process. acs.orgresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types of hydrogen atoms present in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its local electronic environment. oregonstate.edulibretexts.org

In 2-Cyclopropoxy-4-methoxyaniline, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 6.0 and 8.0 ppm. compoundchem.comyoutube.com The exact chemical shifts are influenced by the positions of the cyclopropoxy and methoxy (B1213986) groups. The methoxy group (–OCH₃) protons characteristically appear as a sharp singlet around 3.0 to 4.0 ppm. youtube.com

The aliphatic protons of the cyclopropyl (B3062369) group are found in the upfield region. The methine proton (CH) attached to the oxygen atom is expected to be the most downfield of the cyclopropyl protons due to the deshielding effect of the oxygen. The methylene (B1212753) protons (CH₂) of the cyclopropyl ring will appear further upfield, typically between 0.5 and 1.0 ppm. researchgate.net The signals for these protons are often complex due to spin-spin coupling between them. hw.ac.uk

¹H NMR Data for this compound

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.0 - 8.0 | Multiplet |

| Methoxy (CH₃O-) | 3.0 - 4.0 | Singlet |

| Cyclopropyl (CH-O) | 3.5 - 4.5 | Multiplet |

| Cyclopropyl (-CH₂-) | 0.5 - 1.0 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. researchgate.net The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield. The carbon of the methoxy group (–OCH₃) usually appears around 55-60 ppm. The carbons of the cyclopropyl ring will be found in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would show correlations between adjacent aromatic protons and between the protons within the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. sdsu.eduresearchgate.net This allows for the unambiguous assignment of proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is particularly useful for connecting different parts of the molecule, for instance, showing a correlation from the methoxy protons to the aromatic carbon at position 4, or from the cyclopropyl protons to the aromatic carbon at position 2. researchgate.netresearchgate.net

Advanced NMR for Conformational and Dynamic Studies

Advanced NMR experiments can provide insights into the three-dimensional structure and dynamic processes within a molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to determine the preferred conformation of the cyclopropoxy group relative to the aromatic ring. Variable temperature NMR studies could also be employed to investigate the rotational dynamics around the C-O and C-N bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. nih.gov It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₃NO), the molecular ion peak [M]⁺ would be expected at m/z 179. The fragmentation pattern would likely involve the loss of the cyclopropyl group, the methoxy group, or other characteristic cleavages of the aromatic ring and amine group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ucla.edu

N-H Stretch : The amine (NH₂) group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region. libretexts.org

C-H Stretch : Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methoxy groups) appear just below 3000 cm⁻¹. uc.edu

C=C Stretch : Aromatic ring C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region.

C-O Stretch : The C-O stretching vibrations for the ether linkages (aromatic-O-cyclopropyl and aromatic-O-methyl) will appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. uc.edu

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the substituted benzene ring. The absorption spectrum of benzene exhibits characteristic bands arising from π→π* transitions of the aromatic system. researchgate.net The presence of substituents on the benzene ring—the amino (-NH2), methoxy (-OCH3), and cyclopropoxy (-O-c-C3H5) groups—alters the energy of these transitions. These groups are all considered auxochromes, which are functional groups that, when attached to a chromophore, modify the wavelength and intensity of absorption.

Specifically, the amino and ether-linked groups (methoxy and cyclopropoxy) are potent electron-donating groups. They possess non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms which can be delocalized into the π-electron system of the benzene ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π→π* transitions. Consequently, these auxochromes cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. ijermt.org

| Transition Type | Chromophore | Expected λmax Region (nm) | Influence of Substituents (-NH2, -OCH3, -OC3H5) |

| π→π | Substituted Benzene Ring | ~230 - 290 | Bathochromic shift (to longer λ) due to electron-donating effects. |

| n→π | -NH2, -O- | ~300 - 360 | Overlap with π→π* bands, contribution from non-bonding electrons on N and O. |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of the atoms, their chemical bonds, and their stereochemistry can be determined. diamond.ac.uk

As of now, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, if a suitable crystal were grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity of the cyclopropyl, methoxy, and amino groups to the aniline (B41778) ring.

Torsion Angles: Information about the conformation of the molecule, such as the orientation of the cyclopropoxy and methoxy groups relative to the plane of the benzene ring.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds formed by the amino group (-NH2), which dictate how the molecules pack together in the crystal lattice.

For illustrative purposes, data from related aniline derivatives show that the amino group frequently participates in hydrogen bonding, influencing the supramolecular architecture of the crystal. nih.gov The analysis of chloroaniline derivatives, for example, reveals detailed unit cell parameters and space groups, showcasing the level of detail obtained from such studies. cambridge.org

| Parameter | Description | Hypothetical Data for this compound |

| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Hydrogen Bonding | Presence and geometry of N-H···O or N-H···N bonds. | Expected due to the -NH2 group. |

| Molecular Conformation | The spatial arrangement of the substituent groups. | Planarity of the benzene ring; orientation of ether linkages. |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic methods are essential for separating this compound from impurities, which may include starting materials, by-products from synthesis, or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture. The compound would be separated based on its hydrophobicity.

A typical RP-HPLC method would involve:

Column: A C18 or similar reversed-phase column. chromatographyonline.com

Mobile Phase: A gradient or isocratic mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous component, often containing a modifier like formic acid to ensure good peak shape for the amine. lcms.cz

Detection: A UV detector set to a wavelength where the analyte absorbs strongly (e.g., near its λmax), or a mass spectrometer (LC-MS) for enhanced selectivity and identification. nih.gov

This method would allow for the quantification of purity by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. It is also scalable for preparative separation to isolate the pure compound. thermofisher.com

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. While many aniline derivatives are sufficiently volatile for GC analysis, their polarity can sometimes lead to poor peak shapes (tailing) on standard columns. uw.edu.pl However, modern capillary columns and techniques can often overcome this issue.

A suitable GC method for analyzing this compound might employ:

Column: A fused silica capillary column with a mid-polarity phase, such as one coated with SE-54 or equivalent. epa.gov

Injection: A split/splitless injector to handle a range of sample concentrations.

Detection: A Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds like anilines, or a Mass Spectrometer (GC-MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. epa.govtandfonline.com

GC-MS is particularly valuable as it provides structural information that confirms the identity of the peak, making it a highly reliable method for purity assessment. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Typical Detector | Purpose |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water + Formic Acid | UV-Vis or Mass Spec (MS) | Purity assessment, isolation, quantification. |

| GC | Fused Silica Capillary (e.g., SE-54) | Helium or Hydrogen | Nitrogen-Phosphorus (NPD) or MS | Purity assessment, impurity profiling. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and preferred three-dimensional arrangement.

Density Functional Theory (DFT) for Structural Optimization and Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. This method is well-suited for optimizing the molecular structure of 2-Cyclopropoxy-4-methoxyaniline to find its most stable conformation (lowest energy state).

The process of structural optimization with DFT involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. From this optimized geometry, a wide array of electronic properties can be predicted, including:

Electron Density and Distribution: Understanding how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

Ab Initio Methods (e.g., MP2) for Higher Accuracy Calculations

For situations requiring a higher level of accuracy, ab initio (from first principles) methods can be employed. Møller-Plesset perturbation theory of the second order (MP2) is a common example that improves upon the basic Hartree-Fock method by incorporating electron correlation. While computationally more demanding than DFT, MP2 calculations can provide more refined predictions of molecular geometry and energies, serving as a valuable benchmark for DFT results. For a molecule like this compound, MP2 could be used to very accurately determine bond lengths, bond angles, and dihedral angles.

Basis Set Selection and Functional Comparison Studies

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Common basis sets include Pople-style (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ). A larger basis set generally yields more accurate results but at a higher computational expense.

Functionals: DFT methods rely on an exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. There is a wide variety of functionals available, such as B3LYP, PBE0, and M06-2X, each with its own strengths and weaknesses.

A thorough computational study on this compound would involve performing calculations with different combinations of functionals and basis sets to ensure the reliability of the predicted properties and to select the most appropriate level of theory for the system.

Prediction of Spectroscopic Parameters

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting the NMR chemical shifts (δ) of carbon-13 and proton-1 nuclei.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These predicted values can then be compared to experimental NMR spectra to aid in peak assignment. A table of predicted shifts would be generated from these calculations.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are example values and would be the output of a GIAO calculation.)

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C (Aromatic, C-N) | 140-150 | - |

| C (Aromatic, C-O) | 150-160 | - |

| C (Aromatic, CH) | 110-120 | 6.5-7.0 |

| C (Methoxy, OCH₃) | 55-60 | 3.7-3.9 |

| C (Cyclopropyl, CH-O) | 60-70 | 3.5-3.8 |

| C (Cyclopropyl, CH₂) | 5-15 | 0.5-1.0 |

Theoretical UV-Vis Absorption Band and IR Wavenumber Reproduction

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, such as those observed in Ultraviolet-Visible (UV-Vis) spectroscopy. These calculations can predict the wavelength of maximum absorption (λmax), which corresponds to the electronic excitation from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Comparing the computed IR spectrum with an experimental one can help to confirm the presence of specific functional groups (e.g., N-H stretches of the amine, C-O stretches of the ether and methoxy (B1213986) groups, and C-H bonds of the aromatic and cyclopropyl (B3062369) rings).

Table 2: Hypothetical Predicted IR and UV-Vis Data for this compound (Note: These are example values and would be the output of DFT/TD-DFT calculations.)

| Spectroscopic Parameter | Predicted Value | Corresponding Functional Group/Transition |

|---|---|---|

| IR Wavenumber (cm⁻¹) | 3400-3500 | N-H Stretch (Amine) |

| IR Wavenumber (cm⁻¹) | 2950-3100 | C-H Stretch (Aromatic/Cyclopropyl) |

| IR Wavenumber (cm⁻¹) | 1200-1300 | C-O Stretch (Aryl Ether) |

Reaction Mechanism Modeling

The modeling of reaction mechanisms is a cornerstone of computational chemistry, offering a window into the energetic and geometric changes that molecules undergo during chemical transformations.

The transition state is a critical, high-energy configuration along a reaction coordinate that separates reactants from products. Characterizing this state and calculating the associated energy barrier provides a quantitative measure of a reaction's feasibility. For aniline (B41778) and its derivatives, electrophilic substitution reactions are of primary importance. Theoretical calculations, often employing Density Functional Theory (DFT), are used to model the intermediates and transition states of such reactions.

For instance, in the context of reactions involving aniline derivatives, the energy barriers for processes like oxidation or coupling reactions can be determined. These calculations typically reveal how substituents on the aniline ring influence the stability of the transition state and, consequently, the reaction rate. While specific data for this compound is not available, studies on related benzene (B151609) derivatives show that the activation energies for transformations are highly dependent on the nature and position of the substituents. researchgate.net For example, the presence of electron-donating groups like methoxy and cyclopropoxy would be expected to lower the energy barrier for electrophilic attack on the aromatic ring.

Table 1: Illustrative Energy Barrier Data for Aniline Analogs (Note: This table presents hypothetical but representative data based on general principles for analogous reactions, as specific data for the target molecule is unavailable.)

| Reaction Type | Analogous Compound | Calculated Energy Barrier (kcal/mol) |

| Nitration | Aniline | 15.2 |

| Nitration | Anisidine | 13.8 |

| Halogenation | Aniline | 12.5 |

This table illustrates how substituents can modulate reaction energy barriers. The data is representative and not from a specific study on this compound.

The potential energy surface (PES) is a multidimensional landscape that maps the energy of a molecule as a function of its geometry. Exploring the PES allows chemists to identify stable isomers, transition states, and reaction pathways. For a molecule like this compound, the PES would be complex, with multiple local minima corresponding to different conformational isomers, particularly related to the orientation of the cyclopropoxy and methoxy groups.

Computational studies on substituted benzenes and anilines often involve mapping the PES to understand conformational preferences and the energetic pathways for interconversion between different conformers. researchgate.net These explorations are crucial for understanding how the molecule might interact with other molecules, including biological receptors.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. researchgate.net MD simulations can reveal how a molecule like this compound and its surrounding solvent molecules or reaction partners behave over time. This is particularly relevant for understanding reactivity in a condensed phase.

For example, MD simulations of aniline in aqueous solution have been used to study the hydration shell and hydrogen bonding dynamics. acs.org Such simulations for this compound would shed light on how water molecules interact with the amine, methoxy, and cyclopropoxy groups, which in turn influences its reactivity. Simulations could also model the approach of a reactant to the aniline ring, providing insights into the steric and electronic factors that govern the reaction. rsc.org

Analysis of Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions are fundamental to the physical and chemical properties of molecular substances. For this compound, the key interactions include hydrogen bonding and van der Waals forces. The primary site for hydrogen bonding is the amine group (-NH2), which can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the methoxy and cyclopropoxy groups can also act as hydrogen bond acceptors. libretexts.org

The strength and geometry of these hydrogen bonds can be analyzed using computational methods. For instance, calculations can predict the preferred orientation of two interacting molecules and the energy of this interaction. The presence of these interactions is critical for understanding the molecule's solubility, boiling point, and its ability to bind to biological targets. nih.gov

Table 2: Calculated Hydrogen Bond Properties for Aniline Analogs (Note: This table presents representative data for analogous systems.)

| Interacting Pair | Bond Distance (Å) | Bond Energy (kcal/mol) |

| Aniline (NH)···Water (O) | 1.95 | -5.8 |

| Anisole (O)···Water (H) | 2.05 | -3.5 |

This table provides an illustration of typical hydrogen bond parameters for functional groups present in this compound.

Electronic Structure Analysis (e.g., NBO, QTAIM, RDG analysis)

Advanced computational techniques are employed to gain a deeper understanding of the electronic structure and bonding within a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. orientjchem.org For this compound, NBO analysis would quantify the hybridization of the atoms, the occupancy of the bonding and lone pair orbitals, and the delocalization of electron density through hyperconjugation. This can reveal, for example, the extent of the nitrogen lone pair's interaction with the aromatic pi-system. nanochemres.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method that analyzes the topology of the electron density to define atoms and the bonds between them. orientjchem.org The analysis of bond critical points (BCPs) in QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and weak interactions like hydrogen bonds. researchgate.net For this compound, QTAIM could be used to precisely characterize the C-N, C-O, and aromatic C-C bonds, as well as any intramolecular hydrogen bonds. orientjchem.org

Reduced Density Gradient (RDG) Analysis: RDG analysis is a technique used to visualize and characterize non-covalent interactions. It plots the reduced density gradient against the electron density, which allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, an RDG analysis would provide a visual map of the intramolecular and intermolecular interactions.

Table 3: Representative NBO and QTAIM Parameters for Aniline and Anisole Analogs (Note: This table presents typical values for the key functional groups found in the target molecule.)

| Compound | Parameter | Value |

| Aniline | Nitrogen Lone Pair Occupancy (NBO) | 1.98 e |

| Aniline | Electron Density at C-N BCP (QTAIM) | 0.25 au |

| Anisole | Electron Density at C-O BCP (QTAIM) | 0.23 au |

This table showcases the type of electronic structure data that can be obtained from NBO and QTAIM analyses for the functional groups in this compound.

Exploration of Derivatives and Analogs

Design Principles for Structural Modifications

The design of new molecules based on the 2-cyclopropoxy-4-methoxyaniline scaffold is guided by established principles of medicinal and materials chemistry. These principles involve the strategic variation of substituents to probe and optimize molecular properties.

Similarly, the methoxy (B1213986) group at the 4-position is a strong electron-donating group through resonance. Altering this alkoxy substituent (e.g., to ethoxy, isopropoxy) can subtly change the electronic properties and lipophilicity of the molecule. More dramatic changes, such as replacing it with an electron-withdrawing group, would fundamentally alter the reactivity of the entire system.

Table 1: Hypothetical Analogs Based on Substituent Variation

| Compound Name | R1 (at position 2) | R2 (at position 4) | Key Design Rationale |

|---|---|---|---|

| 2-Cyclopropoxy-4-ethoxyaniline | -O-c-Pr | -OEt | Increase lipophilicity while maintaining electron-donating character. |

| 2-Cyclobutoxy-4-methoxyaniline | -O-c-Bu | -OMe | Investigate the effect of increased steric bulk at the 2-position. |

| 2-Isopropoxy-4-methoxyaniline | -O-i-Pr | -OMe | Compare a branched alkoxy group to a cycloalkoxy group. |

This table is generated based on chemical principles and does not represent experimentally confirmed data unless cited.

The arrangement of substituents on the aniline (B41778) ring is critical to its properties. The parent compound features a 1,2,4-substitution pattern. Investigating other isomers, such as moving the methoxy group to the 5- or 6-position, would significantly impact the molecule's electronic distribution and steric accessibility. researchgate.net For instance, placing a bulky group at the 6-position (ortho to the amino group) would create significant steric hindrance, potentially impeding reactions at the nitrogen atom. rsc.orgrsc.org

Furthermore, introducing additional substituents onto the remaining vacant positions of the aniline ring (positions 3, 5, and 6) opens up a vast chemical space. The nature of these new substituents—whether electron-donating or electron-withdrawing—would further modulate the reactivity of the ring and the basicity of the aniline nitrogen. researchgate.netafit.edu A series of benzene (B151609) ring substituted ketamine N-alkyl esters were prepared from corresponding substituted norketamines to explore a wide range of lipophilic and electronic properties. mdpi.com

Structure-Reactivity Relationships within Analogous Compounds

The relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. For analogs of this compound, this relationship is primarily dictated by the interplay of electronic and steric effects.

The amino group (-NH2) is a powerful activating, ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comallen.in Both the cyclopropoxy and the methoxy groups are also electron-donating, further enriching the electron density of the benzene ring. This makes the ring highly susceptible to electrophilic attack.

The electronic influence of a substituent is often quantified by the Hammett substituent constant (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values. afit.edu These electronic effects directly influence the basicity of the aniline. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic, whereas electron-withdrawing groups decrease it. chemistrysteps.comyoutube.comdoubtnut.com In reactions like nitration, the strongly acidic conditions can protonate the amino group to form an -NH3+ group, which is a strongly deactivating, meta-director, leading to unexpected products. chemistrysteps.com

Table 2: Influence of Substituent Electronic Properties on Aniline Reactivity

| Substituent (at para-position) | Hammett Constant (σp) | Effect on Basicity | Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -OCH3 | -0.27 | Increases | Strongly Activating |

| -CH3 | -0.17 | Increases | Activating |

| -H | 0.00 | Baseline | Baseline |

| -Cl | +0.23 | Decreases | Deactivating (but ortho, para-directing) |

This table presents generally accepted data for substituted anilines to illustrate electronic principles.

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, plays a crucial role in the reactivity of aniline derivatives. rsc.orgnih.gov In this compound, the cyclopropoxy group at the ortho-position shields one side of the amino group. This steric bulk can hinder the approach of reagents to both the amino group and the adjacent C3 position on the ring. rsc.org

This effect can be beneficial, leading to higher regioselectivity in reactions. For example, in an electrophilic substitution, the electrophile might preferentially attack the less hindered C5 position. However, extreme steric crowding, such as introducing another large substituent at the C6 position, can significantly decrease reaction rates or even prevent certain reactions from occurring at the amino group. rsc.orgnih.gov The steric protection afforded by bulky substituents has been crucial for the synthesis of many reactive species. rsc.org

Synthesis of Polyfunctionalized Aniline Derivatives and Schiff Bases

The inherent reactivity of the aniline and the aromatic ring in this compound makes it a valuable starting material for the synthesis of more complex, polyfunctionalized molecules. rsc.orgnih.govresearchgate.netresearchgate.net

One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.netresearchgate.netacta.co.in These compounds, containing a C=N double bond, are important intermediates in organic synthesis and are themselves a class of compounds with a wide array of applications. researchgate.netajol.infoiaea.org The synthesis typically involves refluxing equimolar amounts of the aniline and the carbonyl compound, often with acid or base catalysis. acta.co.in For example, reacting this compound with a substituted salicylaldehyde (B1680747) could yield a polyfunctionalized Schiff base ligand capable of coordinating with metal ions. researchgate.netajol.info

The synthesis of new Schiff bases can be achieved by reacting various amines with carbonyl compounds. researchgate.net For instance, new Schiff bases were synthesized from 4-Morpholinoaniline and different carbonyl compounds. acta.co.in Similarly, the synthesis of poly[N,N-(phenylamino)disulfides] has been accomplished through the condensation polymerization of phenylamines with sulfur monochloride. nih.gov

Applications in Advanced Organic Synthesis and Materials Precursors

A Pivotal Intermediate in the Construction of Complex Molecules

The strategic placement of the cyclopropoxy and methoxy (B1213986) groups on the aniline (B41778) scaffold makes 2-Cyclopropoxy-4-methoxyaniline a valuable precursor for a variety of intricate chemical structures. Its utility is particularly notable in the synthesis of heterocyclic and chiral compounds.

Precursor in the Synthesis of Quinolines and Related Heterocycles

While direct, named synthetic routes starting from this compound to produce quinolines are not extensively documented in widely available literature, the general principles of quinoline (B57606) synthesis strongly suggest its potential as a precursor. Established methods like the Skraup, Doebner-von Miller, and Combes syntheses traditionally utilize anilines as a key component. organic-chemistry.orgiipseries.org These reactions involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones, followed by cyclization and oxidation to form the quinoline core. iipseries.org

The presence of the electron-donating methoxy and cyclopropoxy groups in this compound would be expected to activate the aromatic ring, potentially influencing the regioselectivity and facilitating the cyclization step under milder conditions. The cyclopropoxy group, in particular, could introduce unique steric and electronic effects, leading to the formation of novel quinoline derivatives with potentially interesting biological or material properties.

| Established Quinoline Synthesis Methods | General Reactants | Potential for this compound |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Could yield substituted quinolines, with the electron-donating groups potentially affecting reaction conditions and product distribution. |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | The reactivity of the aniline would be enhanced, possibly leading to higher yields or different substitution patterns on the resulting quinoline. |

| Combes Quinoline Synthesis | Aniline, β-diketone | The nucleophilicity of the aniline nitrogen would be increased, potentially accelerating the initial condensation step. |

Building Block for Complex Polycyclic Indoles

The synthesis of complex polycyclic indoles often relies on the strategic use of substituted anilines. While specific examples detailing the use of this compound in the synthesis of polycyclic indoles are not readily found in the public domain, its structure is well-suited for such applications. Classic indole (B1671886) syntheses, such as the Fischer, Bischler, and Madelung methods, could theoretically be adapted to incorporate this aniline derivative.

The inherent reactivity of the aniline nitrogen and the activated aromatic ring would be beneficial in the cyclization reactions that form the indole nucleus. The cyclopropyl (B3062369) and methoxy substituents could then serve as handles for further functionalization, enabling the construction of intricate polycyclic systems. The development of novel synthetic strategies for monoterpene indole alkaloids, for instance, often involves the metamorphosis of functionalized cycloalkenes, highlighting the importance of versatile building blocks in accessing skeletal diversity.

Scaffold for the Construction of Chiral Molecules and Enantiopure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral anilines and their derivatives are valuable starting materials in asymmetric synthesis. Although direct applications of this compound in this area are not widely reported, its potential as a chiral scaffold is significant.

The development of chiral ligands for asymmetric catalysis is one area where this compound could be utilized. The aniline nitrogen provides a point for attachment to a metal center, while the cyclopropoxy and methoxy groups could be modified to introduce chirality or to influence the steric and electronic environment of a catalyst. Furthermore, the synthesis of chiral building blocks often involves stereospecific cyclization reactions, a process where the substituents on an aniline precursor can play a crucial role in directing the stereochemical outcome.

Participation in Named Organic Reactions

While specific named reactions explicitly featuring this compound are not prominent in the chemical literature, its functional groups—a primary amine, an ether, and an aromatic ring—make it a suitable substrate for a wide array of well-established organic transformations. chemcon.comorganic-chemistry.org For instance, the amino group can readily undergo acylation, alkylation, and diazotization reactions. The aromatic ring is susceptible to electrophilic substitution, with the activating cyclopropoxy and methoxy groups directing incoming electrophiles.

Furthermore, the aniline moiety is a key participant in numerous named cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds. Although typically used to synthesize anilines, variations of this methodology could potentially employ this compound as a coupling partner.

Utilization in the Development of N-Heterocyclic Cations

The development of novel N-heterocyclic cations is an active area of research, with applications ranging from ionic liquids to organocatalysis. The synthesis of such cations often involves the quaternization of a nitrogen-containing heterocycle. While there is no direct evidence of this compound being used for this purpose, its derivatives could serve as precursors.

For example, if this compound were incorporated into a heterocyclic system like a pyridine (B92270) or an imidazole, the resulting molecule could then be alkylated to form a stable N-heterocyclic cation. The electronic properties of the cyclopropoxy and methoxy groups would likely influence the stability and reactivity of the resulting cation.

Potential in Materials Science as a Precursor for Advanced Polymeric or Ligand Systems

The unique combination of a reactive amine, an aromatic core, and functional ether linkages makes this compound an intriguing candidate for the development of advanced materials.

In the realm of polymer chemistry, anilines are common monomers for the synthesis of conducting polymers like polyaniline. The incorporation of this compound into a polyaniline backbone could significantly alter the polymer's electronic and physical properties. The cyclopropoxy group, with its strained ring system, could introduce interesting conformational constraints and affect the polymer's solubility and processing characteristics.

As a precursor for ligand systems, this aniline derivative offers several advantages. The nitrogen atom can coordinate to metal ions, forming the basis for a wide range of metal-organic frameworks (MOFs), coordination polymers, and discrete catalytic complexes. The methoxy and cyclopropoxy groups can be used to tune the electronic and steric properties of the ligand, thereby influencing the catalytic activity or material properties of the resulting metal complex.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient synthetic pathways to 2-cyclopropoxy-4-methoxyaniline. This involves moving beyond traditional methods that may require harsh conditions or produce significant waste. A key focus will be on catalytic C-O bond formation to introduce the cyclopropoxy group, potentially utilizing earth-abundant metals to replace more expensive or toxic catalysts. The exploration of photoredox and enzymatic catalysis offers milder and more selective alternatives. Furthermore, the design of one-pot syntheses, where multiple reaction steps are performed in a single vessel, can significantly improve efficiency and reduce waste.

Investigations into Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into the this compound scaffold is a significant area for future exploration. The synthesis of specific stereoisomers (enantiomers or diastereomers) of its analogs could lead to new materials and catalysts with unique, three-dimensional structures and properties. researchgate.netresearchgate.netnih.gov Research in this area may focus on developing asymmetric cyclopropanation reactions to create chiral cyclopropoxy groups with high stereoselectivity. researchgate.net Additionally, kinetic resolution techniques, which separate a mixture of stereoisomers, could be employed to isolate the desired chiral analog.

Deeper Exploration of Reaction Mechanisms under Diverse Conditions

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering new chemical transformations. mdpi.com Future studies will likely employ advanced analytical techniques, such as in-situ spectroscopy, to observe reactions as they happen and identify short-lived intermediate molecules. mdpi.com Detailed kinetic studies can provide valuable data on reaction rates and the influence of various parameters, while isotope labeling can trace the path of atoms through a reaction, offering clear mechanistic insights.

Expansion of Catalytic Applications Involving this compound as a Ligand or Substrate

The electron-rich nature of the this compound molecule makes it a promising candidate for use in catalysis, both as a ligand that coordinates to a metal center or as a substrate that is transformed in a catalytic reaction. Future research could involve designing and synthesizing new ligands based on this aniline (B41778) for use in important chemical reactions like cross-coupling, which is widely used in pharmaceutical and materials synthesis. Another avenue of exploration is the use of this compound in C-H activation reactions, a powerful tool for modifying complex molecules.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is set to play an increasingly important role in guiding the experimental investigation of this compound. mdpi.com Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and predict the feasibility of new reactions. mdpi.com Molecular dynamics simulations can provide a more realistic picture of how molecules behave in solution. Furthermore, the application of machine learning and artificial intelligence could accelerate the discovery of new synthetic routes and applications by predicting reaction outcomes and optimizing conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages for the synthesis of this compound and its derivatives. mpg.deillinois.edursc.org Flow chemistry, where reactants are continuously pumped through a reactor, can lead to improved reaction control, higher yields, and enhanced safety compared to traditional batch methods. beilstein-journals.orggoogle.com Integrating these platforms with real-time monitoring and automated optimization can further accelerate the development of new and improved synthetic processes. beilstein-journals.org

| Future Research Area | Key Focus | Potential Impact |

| Novel and Sustainable Synthetic Routes | Green chemistry principles, novel catalysts, one-pot syntheses. | More efficient and environmentally friendly production. |

| Stereoselective Synthesis of Chiral Analogs | Asymmetric catalysis, kinetic resolution. | Development of new materials and catalysts with specific 3D structures. |

| Deeper Exploration of Reaction Mechanisms | In-situ spectroscopy, kinetic studies, isotope labeling. | Optimization of existing reactions and discovery of new transformations. |

| Expansion of Catalytic Applications | Ligand design for cross-coupling, C-H activation substrate. | New tools for organic synthesis and materials science. |

| Advanced Computational Modeling | DFT calculations, molecular dynamics, machine learning. | Predictive synthesis and accelerated discovery of new reactions. |

| Integration with Flow Chemistry | Continuous flow protocols, real-time monitoring, automation. | Scalable, safer, and more efficient synthesis. |

Q & A

Q. What frameworks are useful for formulating hypothesis-driven research questions on novel derivatives of this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for structure-activity relationship (SAR) studies. For mechanistic studies, define measurable outcomes (e.g., enzyme inhibition, gene expression changes) and incorporate negative controls (e.g., scrambled analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.